![molecular formula C11H11BrN2O3S B224450 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole, also known as BAY 678, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole involves its binding to the ATP-binding site of CDK2 and GSK-3β. This binding inhibits the activity of these enzymes, leading to the modulation of various cellular processes. The exact mechanism of inhibition is not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to improve insulin sensitivity in diabetic mice. These effects are attributed to the inhibition of CDK2 and GSK-3β by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has been reported to have good solubility in various solvents, making it easy to handle in experiments. However, there are also limitations to its use. It has been reported to have low stability in aqueous solutions, requiring careful handling and storage. It also has low bioavailability, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole. One direction is the investigation of its potential therapeutic applications in cancer and diabetes. Further studies are needed to elucidate the exact mechanism of inhibition of CDK2 and GSK-3β by this compound. Another direction is the development of more stable analogs of this compound that have improved bioavailability and pharmacokinetic properties. These analogs may have potential applications in in vivo experiments. Overall, the study of this compound has the potential to contribute to the development of new therapies for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic implications of this compound in diseases such as cancer and diabetes.
Métodos De Síntesis
The synthesis of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole has been achieved using various methods. One such method involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-bromo-2-ethoxyphenylhydrazine with sulfonyl chloride in the presence of a base such as triethylamine. Both methods have been reported to yield the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole has been studied for its potential applications in scientific research. It has been reported to have inhibitory effects on various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell cycle regulation and glycogen metabolism. Inhibition of these enzymes by this compound has been shown to have potential therapeutic implications in diseases such as cancer and diabetes.
Propiedades
Fórmula molecular |
C11H11BrN2O3S |
|---|---|
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
1-(5-bromo-2-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11BrN2O3S/c1-2-17-10-5-4-9(12)8-11(10)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3 |
Clave InChI |
AAFDFNQHPQHKOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CC=N2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


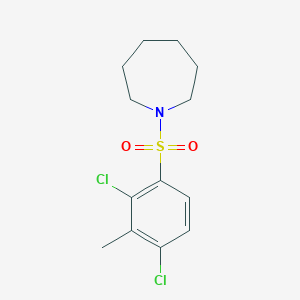
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
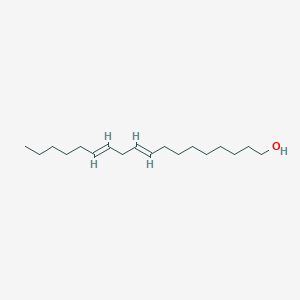
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
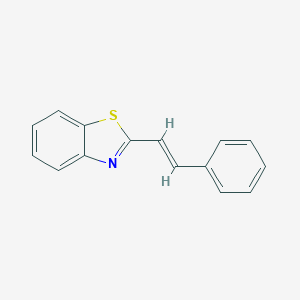

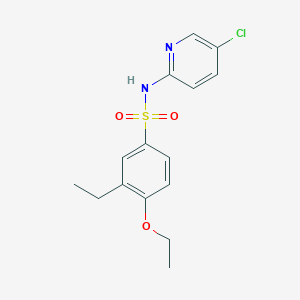
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
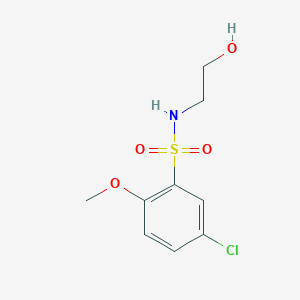
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
